molecular formula C19H25N3O3S B12640440 Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)-

Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)-

Cat. No.: B12640440
M. Wt: 375.5 g/mol
InChI Key: QSZKEUGVLSYSFQ-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 3-(methoxymethyl)phenyl group at the N-position, a methyl group at the 4-position, and a piperazinyl moiety at the 3-position.

Properties

Molecular Formula

C19H25N3O3S

Molecular Weight

375.5 g/mol

IUPAC Name

N-[3-(methoxymethyl)phenyl]-4-methyl-3-piperazin-1-ylbenzenesulfonamide

InChI

InChI=1S/C19H25N3O3S/c1-15-6-7-18(13-19(15)22-10-8-20-9-11-22)26(23,24)21-17-5-3-4-16(12-17)14-25-2/h3-7,12-13,20-21H,8-11,14H2,1-2H3

InChI Key

QSZKEUGVLSYSFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)COC)N3CCNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with an amine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- has a wide range of scientific research applications:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several analogs reported in the evidence, enabling comparisons based on substituent effects, physicochemical properties, and synthetic feasibility.

Structural Similarities and Differences

  • Compounds (e.g., 17–23): These are benzamide derivatives with quinazolinyl and piperazine/morpholine substituents. Unlike the target benzenesulfonamide, they lack a sulfonamide group but share the 4-methylphenyl and piperazine motifs. For instance, Compound 19 (4-methyl-3-(2-(4-methylpiperazin-1-yl)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide) features a trifluoromethylphenyl group and a quinazoline-piperazine hybrid structure.
  • Compound (CAS 497234-07-8): This benzenesulfonamide analog includes a chloroquinolinyl-aminopropyl-piperazine chain. Its extended alkyl-piperazine substituent likely increases molecular weight (516.1 g/mol) and lipophilicity compared to the target compound’s methoxymethylphenyl group.
  • Example 53 : A fluorinated chromene-pyrazolopyrimidine-benzenesulfonamide hybrid with a higher molecular weight (589.1 g/mol). The fluorine atoms and chromene ring enhance electronic complexity and may influence pharmacokinetic properties like metabolic stability.

Functional Implications

  • Piperazine Moieties : The piperazine group in the target compound and analogs (e.g., , Compound 19) enhances water solubility and provides a handle for modulating receptor binding. However, elongated alkyl chains (e.g., ) may reduce solubility despite increasing binding affinity.
  • Sulfonamide vs.
  • Electron-Withdrawing Groups : Fluorine atoms () and trifluoromethyl groups () enhance metabolic stability and lipophilicity, whereas the target compound’s methoxymethyl group may offer a balance between solubility and membrane permeability.

Research Findings and Gaps

  • Synthetic Feasibility : The low yield (28%) of ’s Example 53 highlights challenges in synthesizing complex sulfonamide hybrids, suggesting that the target compound’s synthesis may require optimization of coupling reagents or purification methods.
  • Biological Activity : While compounds were screened for cytotoxicity (purity >99%), the target compound’s biological profile remains uncharacterized. Piperazine-containing sulfonamides are often explored as kinase inhibitors or antimicrobial agents, warranting further study.
  • Computational Predictions : Molecular weight and logP calculations for the target compound (estimated logP ~2.5) suggest moderate bioavailability, aligning with trends observed in and compounds.

Biological Activity

Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- is a complex organic compound with notable biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group, a methoxymethyl phenyl group, and a piperazine ring. Its molecular formula is C20H27N3O3SC_{20}H_{27}N_3O_3S with a molecular weight of approximately 375.5 g/mol. The unique combination of these functional groups contributes to its biological activity.

Biological Activities

Benzenesulfonamide derivatives are recognized for their diverse biological activities. The specific compound under review exhibits the following:

  • Antimicrobial Activity : It has shown efficacy against various bacterial strains, making it a candidate for antimicrobial therapy. The presence of the piperazine moiety is often linked to such effects.
  • Antidepressant and Anxiolytic Effects : Compounds with similar structures have been investigated for their potential in treating depression and anxiety disorders due to the piperazine ring's influence on neurotransmitter systems.

Research Findings

Recent studies have highlighted the biological activities of benzenesulfonamide derivatives:

  • Antimicrobial Efficacy :
    • A study demonstrated that compounds similar to benzenesulfonamide exhibit significant antimicrobial properties. For instance, derivatives showed minimum inhibitory concentrations (MIC) against E. coli and S. aureus, indicating their potential as effective antimicrobial agents .
  • Anti-inflammatory Properties :
    • Research indicated that certain benzenesulfonamide derivatives possess anti-inflammatory effects, inhibiting carrageenan-induced edema in animal models .
  • Mechanism of Action :
    • The mechanism often involves inhibition of carbonic anhydrases, enzymes crucial for various physiological processes . This inhibition can lead to therapeutic effects in conditions requiring modulation of fluid balance and respiration.

Data Table: Biological Activity Overview

Compound NameStructureBiological ActivityUnique Features
Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)-StructureAntimicrobial, potential antidepressantUnique methoxymethyl substitution
Derivative 1Similar structureAntimicrobialVaries widely based on substitutions
Derivative 2Similar structureAnti-inflammatoryEnhanced efficacy due to specific substitutions

Case Studies

  • Study on Antimicrobial Activity :
    • A comparative study evaluated the antimicrobial efficacy of several benzenesulfonamide derivatives against common pathogens. The results indicated that certain derivatives had MIC values as low as 6.28 mg/mL against A. niger and comparable activities to established antibiotics .
  • Study on Anti-inflammatory Effects :
    • In vivo studies demonstrated that specific benzenesulfonamide derivatives significantly reduced inflammation in rat models, with percentages of edema reduction reaching up to 94% at optimal doses .

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